![molecular formula C16H18N4 B14143660 1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]- CAS No. 4626-65-7](/img/structure/B14143660.png)
1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- is a complex organic compound known for its unique structure and properties It is characterized by the presence of two pyridine rings attached to an ethylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- typically involves the condensation of ethylenediamine with pyridine-2-carbaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: N-oxides of the pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Mecanismo De Acción
The mechanism by which 1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen atoms and the amine groups act as donor sites, forming stable chelate complexes with various metal ions. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the metal ion and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Known for its use in the synthesis of polyamines and as a chelating agent.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
1,2-Ethanediamine, N,N-bis(1-methylethyl)-: Utilized in the production of polymers and as a curing agent for epoxy resins.
Uniqueness
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- is unique due to the presence of pyridine rings, which enhance its ability to form stable metal complexes. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.
Propiedades
Número CAS |
4626-65-7 |
|---|---|
Fórmula molecular |
C16H18N4 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-N-[2-(1-pyridin-2-ylethylideneamino)ethyl]ethanimine |
InChI |
InChI=1S/C16H18N4/c1-13(15-7-3-5-9-19-15)17-11-12-18-14(2)16-8-4-6-10-20-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
AVRQAPYSMVJCOY-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCN=C(C)C1=CC=CC=N1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


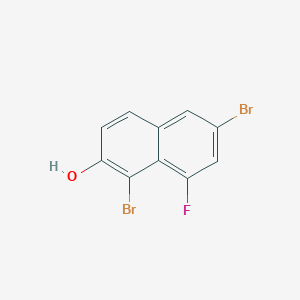
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)


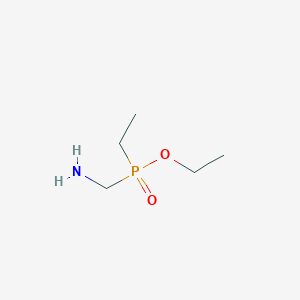
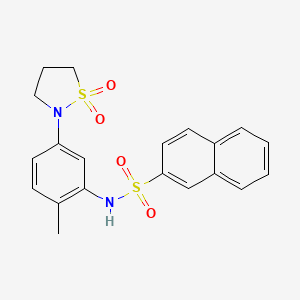
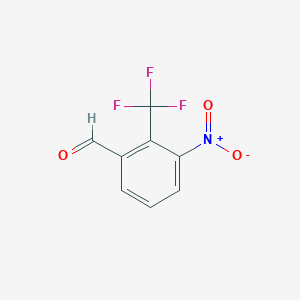
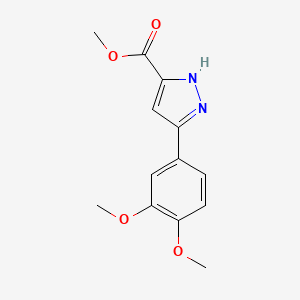
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)



